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molecular formula C9H17NO B8419029 Ethyl-(2-methoxy-ethyl)-(1-methyl-prop-2-ynyl)-amine

Ethyl-(2-methoxy-ethyl)-(1-methyl-prop-2-ynyl)-amine

Cat. No. B8419029
M. Wt: 155.24 g/mol
InChI Key: RAVIWHXKXHRMJJ-UHFFFAOYSA-N
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Patent
US07449483B2

Procedure details

In analogy to example 37.5 and 37.6, 3-Butyn-2-ol and N-(Methoxyethyl)ethylamine were converted to yield Ethyl-(2-methoxy-ethyl)-(1-methyl-prop-2-ynyl)-amine as colorless oil, MS: 155 (M).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]#[CH:4].[CH3:6][O:7][CH2:8][CH2:9][NH:10][CH2:11][CH3:12]>>[CH2:11]([N:10]([CH2:9][CH2:8][O:7][CH3:6])[CH:2]([CH3:1])[C:3]#[CH:4])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCNCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(C#C)C)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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